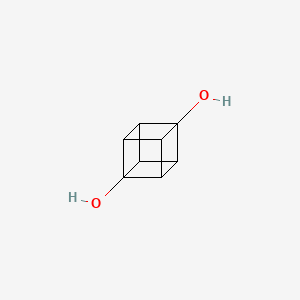

1,4-Cubanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

cubane-1,4-diol |

InChI |

InChI=1S/C8H8O2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6,9-10H |

InChI Key |

JAIUWYQLAJOXPR-UHFFFAOYSA-N |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Cubanediol and Its Precursors

Strategies for Constructing the Cubane (B1203433) Skeleton

The journey to 1,4-cubanediol begins with the formidable challenge of assembling the cubane framework, a feat first accomplished in the 1960s. Since then, synthetic strategies have been refined to improve yields and scalability, primarily focusing on the creation of 1,4-disubstituted cubanes that serve as versatile intermediates.

Evolution of Synthetic Routes to Cubane

The initial synthesis of the cubane ring system was a landmark achievement by Philip E. Eaton and Thomas W. Cole in 1964. google.comnih.gov Their classic multi-step synthesis began with 2-cyclopentenone and involved a key photochemical [2+2] cycloaddition to form the caged structure. nih.govgoogle.com This foundational work paved the way for subsequent improvements.

An alternative approach was later proposed by J. C. Barborak, L. Watts, and R. Pettit, which utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene. google.com This intermediate could then undergo a Diels-Alder reaction as a crucial part of the cubane framework construction. google.com

The availability of cubane-1,4-dicarboxylic acid has been further enhanced by scaling up production to multi-kilogram batches, making it a commercially, albeit expensively, available starting material. google.com

Accessing Key 1,4-Disubstituted Cubane Intermediates

The most pivotal intermediate for the synthesis of this compound is cubane-1,4-dicarboxylic acid and its corresponding dimethyl ester. The robust nature of the carboxylic acid groups on the cubane skeleton makes them well-behaved in synthetic transformations. google.com

Modern laboratory-scale and pilot-plant productions have focused on optimizing the synthesis of dimethyl 1,4-cubanedicarboxylate. nih.gov These processes often start from cyclopentanone (B42830) and involve multiple steps that have been refined for efficiency and yield. nih.govresearchgate.netresearchgate.net For instance, continuous-flow photochemistry has been implemented to scale up the critical [2+2] photocycloaddition step, allowing for decagram-scale synthesis. researchgate.net

The general synthetic pathway to dimethyl 1,4-cubanedicarboxylate can be summarized in the following key transformations:

| Starting Material | Key Transformations | Product | Reference(s) |

| Cyclopentanone | Ketalization, Bromination, Dehydrobromination, Diels-Alder dimerization | endo-2,4-dibromodicyclopentadiene-1,8-dione | researchgate.net |

| endo-2,4-dibromodicyclopentadiene-1,8-dione | Photochemical [2+2] cycloaddition | Caged dione (B5365651) intermediate | nih.govresearchgate.net |

| Caged dione intermediate | Favorskii rearrangement | Cubane-1,4-dicarboxylic acid | google.comnih.govresearchgate.net |

| Cubane-1,4-dicarboxylic acid | Esterification | Dimethyl 1,4-cubanedicarboxylate | researchgate.netnih.gov |

Targeted Synthesis of this compound

With reliable access to 1,4-disubstituted cubane precursors, the focus shifts to the specific synthesis of this compound, also known as 1,4-bis(hydroxymethyl)cubane. This involves the reduction of the carboxylic acid or ester functionalities.

Improved Synthetic Routes to this compound

The direct conversion of cubane-1,4-dicarboxylic acid or its dimethyl ester to this compound has been efficiently achieved through reduction. A key method reported in the literature involves the use of aluminum hydride (AlH3) as the reducing agent. researchgate.net This powerful reagent effectively reduces both carboxylic acids and esters to their corresponding alcohols. The molecular structure of the resulting 1,4-bis(hydroxymethyl)cubane has been confirmed by X-ray diffraction analysis. researchgate.net

While the aluminum hydride reduction is effective, other reducing agents commonly used for such transformations, like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), could also be employed, potentially offering different reactivity profiles or milder reaction conditions. However, specific "improved" methods detailing significant advantages over the aluminum hydride route for this particular substrate are not extensively documented in readily available literature.

Methodologies for Stereocontrolled Synthesis of this compound

The concept of stereoisomerism in this compound is unique due to the rigid, symmetric nature of the cubane cage. Unlike flexible cyclic systems like cyclohexane, where substituents on the 1 and 4 positions can exist as cis or trans diastereomers, the fixed geometry of the cubane skeleton precludes such isomerism for unsubstituted this compound. The two hydroxymethyl groups are held in a rigid, diametrically opposed orientation.

However, the introduction of additional substituents on the cubane cage would create chiral centers, leading to the possibility of stereoisomers. For instance, the synthesis of a substituted chiral this compound derivative would require stereocontrolled reactions. Asymmetric synthesis and the use of chiral catalysts are common strategies to achieve stereoselectivity in organic synthesis. mdpi.commagtech.com.cn While general principles of stereocontrol are well-established, specific methodologies for the stereocontrolled synthesis of asymmetrically substituted this compound derivatives are an advanced topic and not widely reported. The synthesis of chiral 1,4-disubstituted building blocks would be the first critical step in such a synthetic endeavor. nih.govnih.gov

Divergent Synthesis from this compound and Related Systems

This compound is a versatile building block, providing two reactive hydroxyl groups that can be further functionalized to create a diverse range of cubane derivatives. This divergent approach allows for the systematic modification of the cubane core, which is of particular interest in medicinal chemistry and materials science where the cubane cage acts as a rigid scaffold or a bioisostere for a phenyl ring. nih.gov

The hydroxyl groups of this compound can undergo typical alcohol reactions, such as:

Esterification: Reaction with carboxylic acids or their derivatives to form cubane-1,4-diyl bis(esters). These reactions can be catalyzed by acids or employ coupling agents. researchgate.net

Etherification: Conversion of the hydroxyl groups into ethers, for example, through the Williamson ether synthesis where the alcohol is first converted to an alkoxide. youtube.com

Polymerization: this compound can act as a diol monomer in polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively. nih.gov The rigid cubane unit would be incorporated into the polymer backbone, imparting unique properties to the resulting material.

This functionalization allows for the attachment of various chemical moieties to the cubane core, enabling the fine-tuning of properties such as solubility, reactivity, and biological activity. The development of such divergent synthetic strategies is crucial for exploring the full potential of the cubane scaffold in various scientific fields.

Preparation of Cubane-1,4-dicarboxylic Acid and Its Derivatives

The foundational precursor for most 1,4-disubstituted cubanes is cubane-1,4-dicarboxylic acid and its corresponding diester, dimethyl 1,4-cubanedicarboxylate. The synthesis of these compounds is a multi-step process that has been refined over several decades since the first landmark synthesis of the cubane cage by Eaton and Cole in 1964. rsc.orgsciencemadness.org

Protection: Cyclopentanone is converted to cyclopentanone ethylene (B1197577) ketal. libretexts.org

Bromination/Dimerization: The ketal undergoes bromination and subsequent dehydrobromination, leading to the in-situ formation and endo-selective Diels-Alder dimerization of 2-bromocyclopentadienone. sciencemadness.orgsoton.ac.uk

Photocycloaddition: The resulting dimer undergoes an intramolecular [2π+2π] photocyclization to form the caged dione skeleton. sciencemadness.orgsoton.ac.uk

Favorskii Rearrangement: A double Favorskii ring contraction of the cage dione in the presence of a strong base like potassium hydroxide (B78521) yields cubane-1,4-dicarboxylic acid. rsc.orgresearchgate.net

Esterification: The diacid is then converted to its more synthetically versatile dimethyl ester, dimethyl 1,4-cubanedicarboxylate, using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst. soton.ac.ukresearchgate.netenergetic-materials.org.cn

Derivatives of cubane-1,4-dicarboxylic acid can be prepared through further chemical transformations. For instance, radical chlorination of the diacid has been shown to produce a mixture of monochlorinated and dichlorinated derivatives. achemblock.com

Table 1: Key Steps in the Synthesis of Dimethyl 1,4-Cubanedicarboxylate

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 1 | Ketalization | Cyclopentanone | Ethane-1,2-diol, TsOH | Cyclopentanone ethylene ketal | High | libretexts.org |

| 2 | Bromination/ Dimerization | Cyclopentanone ethylene ketal | Br₂, NaOH | endo-Dimer of 2-bromocyclopentadienone | ~45% | libretexts.org |

| 3 | Photocycloaddition | endo-Dimer | hν (UV light) | Caged dione | High | sciencemadness.orgsoton.ac.uk |

| 4 | Favorskii Rearrangement | Caged dione | KOH | Cubane-1,4-dicarboxylic acid | ~10% (early reports) | organic-chemistry.org |

| 5 | Esterification | Cubane-1,4-dicarboxylic acid | Methanol, H⁺ catalyst | Dimethyl 1,4-cubanedicarboxylate | High | soton.ac.ukresearchgate.net |

Generation of 4-Iodo-1-vinylcubane and 1-Iodocubane-4-carboxaldehyde from Dimethyl 1,4-Cubanedicarboxylate

Dimethyl 1,4-cubanedicarboxylate is a versatile starting material for the synthesis of asymmetrically functionalized cubanes. rsc.org

Synthesis of 1-Iodocubane-4-carboxaldehyde: The preparation of 1-iodocubane-4-carboxaldehyde from dimethyl 1,4-cubanedicarboxylate involves a multi-step sequence. pitt.edu

Selective Saponification: The diester is treated with one equivalent of sodium hydroxide to selectively hydrolyze one of the ester groups, yielding the monoacid-monoester, 4-(methoxycarbonyl)cubane-1-carboxylic acid. rsc.orgpitt.edu

Iododecarboxylation: The resulting monoacid is subjected to a Hunsdiecker-type reaction. Treatment with an iodine source, often in the presence of a radical initiator, leads to the replacement of the carboxylic acid group with an iodine atom, forming methyl 4-iodocubane-1-carboxylate.

Hydrolysis: The remaining ester group is then hydrolyzed to the carboxylic acid, yielding 4-iodocubane-1-carboxylic acid. pitt.edu

Reduction and Oxidation: The carboxylic acid is reduced to the corresponding alcohol, 4-iodocubanemethanol. Subsequent oxidation, for instance using a mild oxidizing agent, furnishes the target aldehyde, 1-iodocubane-4-carboxaldehyde. pitt.edu

Plausible Synthesis of 4-Iodo-1-vinylcubane: While a direct, one-pot conversion from dimethyl 1,4-cubanedicarboxylate is not commonly reported, a logical synthetic route to 4-iodo-1-vinylcubane can be constructed from the intermediate 1-iodocubane-4-carboxaldehyde. A standard and widely used method for converting an aldehyde to a terminal alkene is the Wittig reaction . libretexts.orgwikipedia.orgmasterorganicchemistry.com

Formation of the Wittig Reagent: The reaction requires a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reagent is prepared by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like butyllithium (B86547) (n-BuLi). libretexts.org

Olefination: The freshly prepared ylide is then reacted with 1-iodocubane-4-carboxaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of an oxaphosphetane intermediate which rapidly decomposes to yield the desired alkene, 4-iodo-1-vinylcubane, and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgmasterorganicchemistry.com

This synthetic sequence highlights the utility of dimethyl 1,4-cubanedicarboxylate as a platform for accessing diverse 1,4-disubstituted cubane derivatives.

Table 2: Synthetic Transformations from Dimethyl 1,4-Cubanedicarboxylate

| Starting Material | Target Molecule | Key Intermediate(s) | Key Reaction Type(s) | Reference(s) |

|---|---|---|---|---|

| Dimethyl 1,4-cubanedicarboxylate | 1-Iodocubane-4-carboxaldehyde | 4-(Methoxycarbonyl)cubane-1-carboxylic acid, 4-Iodocubane-1-carboxylic acid | Saponification, Iododecarboxylation, Reduction, Oxidation | pitt.edu |

| 1-Iodocubane-4-carboxaldehyde | 4-Iodo-1-vinylcubane | Methylenetriphenylphosphorane | Wittig Olefination | libretexts.orgwikipedia.orgmasterorganicchemistry.com |

Scalable Synthesis Approaches for Functionalized Cubanes

The increasing demand for cubane derivatives, particularly in medicinal chemistry, has driven efforts to develop more efficient and scalable synthetic routes. wikipedia.org While the classic laboratory synthesis provides multigram quantities, pilot-plant and kilogram-scale production requires further optimization. rsc.orgorganic-chemistry.org

A significant bottleneck in the traditional synthesis is the photochemical cycloaddition step, which is often inefficient on a large scale due to light penetration issues. To address this, continuous-flow photoreactors have been developed. These systems allow for the efficient irradiation of a thin film of the reaction mixture, significantly improving throughput and reducing reaction times. A decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate has been reported using a homemade continuous-flow photoreactor, demonstrating a production rate of 3.4 g/h with a 30-minute residence time. soton.ac.uk

Researchers have also focused on creating a reliable, partially telescoped, 8-step process with minimal purification of intermediates to produce multigram to kilogram quantities of high-purity dimethyl 1,4-cubanedicarboxylate. organic-chemistry.org This pilot-scale process builds upon previous work and provides a robust protocol for large-scale production. organic-chemistry.org The synthesis of cubane-1,4-dicarboxylic acid has been successfully scaled up and is conducted in pilot plants, making it available in multi-kilogram batches. wikipedia.org

Furthermore, new synthetic strategies are emerging to access different substitution patterns on the cubane core. For example, a robust multigram-scale synthesis of 1,3-disubstituted cubanes has been developed, which was previously only achievable on a milligram scale. pitt.edu This approach utilizes a readily available enone intermediate from the 1,4-synthesis pathway and introduces a novel transposition to access the 1,3-isomers. pitt.edu

Table 3: Comparison of Synthetic Scales for Dimethyl 1,4-Cubanedicarboxylate

| Scale | Method | Key Features | Reported Output | Reference(s) |

|---|---|---|---|---|

| Laboratory | Batch Synthesis | Standard glassware, multi-step purification | Multigram quantities (~23% overall yield) | rsc.orglibretexts.org |

| Decagram | Continuous-Flow Photochemistry | Custom flow photoreactor, reduced reaction time | 3.4 g/h | soton.ac.uk |

| Pilot/Kilogram | Optimized Batch Process | Partially telescoped steps, minimal intermediate purification | Multi-kilogram batches | organic-chemistry.orgwikipedia.org |

Chemical Reactivity, Derivatization, and Functional Group Interconversions of 1,4 Cubanediol Derivatives

Exploration of Reaction Mechanisms on the Cubane (B1203433) Scaffold

The significant ring strain of the cubane system, estimated to be around 166 kcal/mol, is a dominant factor in its chemical reactivity. This strain does not render the molecule fragile; rather, it provides a driving force for unique transformations and influences its interactions in chemical reactions.

Influence of High Strain on Reactivity with Electrophiles and Nucleophiles

The geometry of the cubane cage, with its enforced 90° bond angles, leads to a high degree of p-character in the C-C bonds and, consequently, a high s-character in the C-H bonds. This rehybridization makes the cubane protons more acidic than typical alkane protons, facilitating deprotonation and subsequent reactions with electrophiles.

Functional groups on the cubane system are generally stable and exhibit predictable reactivity, allowing for many standard functional group transformations. ic.ac.uk However, the strain can influence reaction pathways. For instance, the introduction of electron-withdrawing substituents can significantly impact the stability and reactivity of the cubane core. organic-chemistry.org Computational studies have shown that while adding up to four nitro or difluoroamino groups only slightly increases the strain energy, adding more substituents leads to a dramatic increase in strain due to group repulsions. organic-chemistry.org Conversely, azido (B1232118) groups can release some of the strain energy. organic-chemistry.org This interplay between substituent electronics and inherent scaffold strain is crucial for predicting reactivity towards both electrophiles and nucleophiles. wikipedia.orgnih.gov The concept of strain-release can also be a contributing factor in the transition states of certain reactions, such as C-H activation, potentially influencing reaction rates and selectivity. unibo.it

Mechanistic Investigations of Stetter Reactions and Metathesis on Cubane Systems

The application of modern synthetic reactions to the cubane scaffold continues to expand its chemical utility. The Stetter reaction, a nucleophilic-catalyst-driven 1,4-addition of an aldehyde to a Michael acceptor, creates valuable 1,4-dicarbonyl compounds. acs.orgresearchgate.net This reaction relies on the "umpolung" (polarity reversal) of the aldehyde, where a nucleophilic catalyst, such as a thiazolium salt or cyanide, transforms the electrophilic carbonyl carbon into a nucleophilic species known as the Breslow intermediate. researchgate.netscribd.com

Recent research has explored the application of the Stetter reaction to cubane derivatives. nih.gov Specifically, the reaction of 1-iodocubane-4-carboxaldehyde has been successfully employed to synthesize new, functionalized cubane molecules, demonstrating that this carbon-carbon bond-forming reaction is viable on the strained scaffold. nih.gov

Metathesis reactions, which rearrange carbon-carbon bonds, have also been investigated. acs.org While olefin metathesis is a powerful tool in organic synthesis, its application to cubane derivatives has proven challenging. nih.govacs.org Attempts to perform cross-metathesis with 4-iodo-1-vinylcubane and various olefins, including styrene (B11656) and linear α-olefins, were unsuccessful under several conditions, suggesting that the cubane system behaves as a challenging substrate for this transformation. nih.gov However, ligand metathesis has been demonstrated in the synthesis of cubane-type iron-sulfur clusters, where bridging ligands are substituted. researchgate.net

Studies on Isomerization Pathways of 1,4-Disubstituted Cubanes to Cuneanes

One of the most characteristic reactions of the cubane scaffold is its metal-catalyzed skeletal rearrangement to its constitutional isomer, cuneane. acs.orgnih.gov This transformation is particularly significant for 1,4-disubstituted cubanes, which can rearrange with high regioselectivity.

The isomerization is commonly catalyzed by silver(I) salts, such as AgOTf. nih.gov The regiochemical outcome of the rearrangement is heavily dependent on the electronic properties of the substituents at the 1 and 4 positions.

Electron-Withdrawing Groups (EWGs) : When both substituents are electron-withdrawing (e.g., esters), the rearrangement of the achiral 1,4-disubstituted cubane selectively yields the chiral 2,6-disubstituted cuneane. nih.gov This selectivity arises because the Lewis acidic catalyst preferentially interacts with the more electron-rich C-C bonds of the cubane cage, avoiding the electron-deficient bonds adjacent to the EWGs. nih.gov

Electron-Donating Groups (EDGs) : Conversely, when the cubane contains one or more electron-donating groups, the rearrangement favors the formation of 1,3-disubstituted cuneanes.

This controlled isomerization provides access to cuneane scaffolds, which are themselves of interest as potential bioisosteres for benzene (B151609) rings. acs.org The transformation of a highly symmetrical, achiral cubane into a chiral C2-symmetric cuneane is a notable feature of this reaction. nih.gov

| Cubane Substrate | Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Dimethyl cubane-1,4-dicarboxylate | AgOTf (5.0 mol%) | 1,2-dichloroethane | Dimethyl cuneane-2,6-dicarboxylate | nih.gov |

| 1,4-Di-tert-butyl cubane-1,4-dicarboxylate | Ag(I) | Not specified | 2,6-Disubstituted cuneane | |

| Cubanes with one or more EDGs | Ag(I) | Not specified | 1,3-Disubstituted cuneanes |

Directed Functionalization at Cubane Vertices

The ability to perform selective functional group interconversions is essential for synthesizing complex cubane derivatives, including 1,4-cubanediol. The robust nature of the cubane cage generally permits the use of standard synthetic methodologies for oxidation and reduction. ic.ac.uk

Oxidation Reactions of Carboxylic Acid Derivatives of Cubane

The carbon atom of a carboxyl group is in a high oxidation state, and its further oxidation typically results in decarboxylation (loss of CO₂). This process has been effectively applied to cubane carboxylic acids to generate other functional groups.

A key transformation is the electrochemical Hofer-Moest reaction, which achieves an oxidative decarboxylation to form cubyl ethers. This method is the first direct electrochemical functionalization at the cubane system and is compatible with other oxidizable groups, demonstrating good chemoselectivity. For example, 4-methoxy-1-cubanecarboxylic acid can be converted to the corresponding ether under these conditions.

Another important oxidative transformation is the Baeyer-Villiger oxidation of cubyl ketones. In this reaction, unsymmetrical cubyl ketones show a high migratory aptitude for the cubyl group over other alkyl or even aryl groups. This reaction produces cubanyl esters, which can then be hydrolyzed to yield the corresponding cubanols. The presence of electron-withdrawing substituents on the cubane skeleton was found to decrease its relative migratory aptitude.

| Starting Material | Reagents | Product Type | Reaction Name | Reference |

|---|---|---|---|---|

| Cubane carboxylic acids | Anodic oxidation (electrolysis) | Cubyl ethers | Hofer-Moest Reaction | |

| Acyclic cubyl ketones | m-CPBA, Sc(OTf)₃ | Cubanyl esters | Baeyer-Villiger Oxidation | |

| Cubane-1,4-dicarboxylic acid | Curtius rearrangement reagents, then hydrolysis | 1,4-Dinitrocubane (via intermediates) | Functional Group Transformation | ic.ac.uk |

Reduction Reactions to Alcohols and Other Functional Groups

The reduction of carbonyl compounds is a fundamental method for preparing alcohols. Carboxylic acids and their ester derivatives can be reduced to primary alcohols. This is the most direct conceptual route to this compound from the readily available cubane-1,4-dicarboxylic acid or its esters.

These reductions require a powerful reducing agent, as the carbonyl groups of carboxylic acids and esters are less reactive than those of aldehydes and ketones. While sodium borohydride (B1222165) (NaBH₄) is insufficient for this purpose, lithium aluminum hydride (LiAlH₄) is highly effective. The reaction involves the delivery of two hydrogen atoms to the carbonyl carbon, proceeding through an aldehyde intermediate that is immediately reduced further. Other functional groups, such as carboxamides, have also been successfully reduced on the cubane scaffold to the corresponding amines using reagents like LiAlH₄.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Carboxylic Acid / Ester | LiAlH₄ | Primary Alcohol | |

| 4-Methoxy 1-cubanecarboxylic acid | Not specified | 4-Methoxy-1-cubanemethanol | |

| Cubane-1,3,5,7-tetracarboxamido | LiAlH₄ | Aminotetrol (amine and alcohol) |

Nucleophilic Substitution Reactions on the Strained Cubane Ring

Direct nucleophilic substitution on the C-H bonds of the cubane cage is not a facile process. The high s-character of the exocyclic C-H bonds and the inherent strain of the ring system make it resistant to typical SN1 and SN2 pathways. Radical substitution reactions, such as light-induced iodination, can functionalize the cubane framework, but these methods often suffer from a lack of selectivity, leading to mixtures of mono- and polysubstituted products. ic.ac.uk

A more controlled approach to substitution involves the generation of a cubyl cation or a related reactive intermediate. For instance, the electrochemical oxidative decarboxylation of cubane carboxylic acids, known as the Hofer–Moest reaction, proceeds through a cubyl carbocation intermediate. nih.gov This allows for the introduction of nucleophiles, such as alcohols, to form alkoxy cubanes. nih.gov This method represents a direct, one-step conversion from a carboxylic acid to an ether on the cubane scaffold. nih.gov

However, many transition-metal-catalyzed cross-coupling reactions that are standard for other aromatic and aliphatic systems often fail with cubane substrates. thieme-connect.com Catalysts like palladium and nickel can induce strain-releasing rearrangements of the cubane cage into isomers like cuneane or cyclooctatetraene. thieme-connect.comprinceton.edu This reactivity has historically limited the use of halogenated cubanes in typical cross-coupling strategies. thieme-connect.com More recent developments in catalysis, particularly using copper, have begun to overcome these challenges. princeton.edu

Esterification Reactions of Cubane Carboxylic Acids

In contrast to the challenges of direct substitution on the cubane ring, the functional groups attached to it exhibit conventional reactivity. The carboxylic acid groups of cubane-1,4-dicarboxylic acid are described as "exceedingly well-behaved," undergoing standard transformations with ease. ic.ac.ukic.ac.uk

Esterification is a fundamental and efficient reaction for modifying the cubane core. The synthesis of dimethyl 1,4-cubanedicarboxylate is a key step in many synthetic routes, providing a stable and versatile intermediate for further functionalization. soton.ac.uk This transformation can be achieved through various standard methods.

Regioselective Transformations and Control

Controlling the position of substituents on the cubane scaffold is critical for its application as a bioisostere and for the construction of complex molecular architectures. Research has focused on understanding and directing the outcomes of reactions on the cubane core, particularly rearrangements and the selective introduction of new functional groups.

Computational Studies on Regioselectivity in Cubane Rearrangements

The rearrangement of the cubane skeleton to its less-strained isomer, cuneane, is a significant transformation that can be catalyzed by metal ions, most notably Ag(I). nih.govacs.org The regioselectivity of this isomerization—that is, which cuneane isomer is formed from an asymmetrically substituted cubane—has been the subject of in-depth computational studies. nih.govnih.gov

Using Density Functional Theory (DFT) calculations and molecular dynamics simulations, researchers have elucidated the complex potential energy surface of the rearrangement. nih.gov The proposed mechanism involves the oxidative addition of the metal catalyst to a C-C bond of the cubane cage, followed by heterolytic cleavage of the resulting metal-carbon bond to form a non-classical carbocation intermediate, which then rearranges. nih.govnih.gov

These computational models have revealed that the regiochemical outcome is governed by a "charge-controlled" model. nih.govacs.org The nature and position of electron-donating and electron-withdrawing substituents on the cubane ring influence the stability of various potential carbocation intermediates, thereby directing the rearrangement to a specific regioisomer. nih.gov For example, asymmetrically 1,4-disubstituted cubanes can be selectively isomerized to either 1,3- or 2,6-disubstituted cuneanes depending on the electronic properties of the substituents. nih.gov These theoretical findings align well with experimental observations and provide a predictive framework for designing selective syntheses of complex cuneane derivatives. nih.gov

Strategies for Selective Introduction of Diverse Functional Groups

Developing methods for the controlled and selective functionalization of the cubane core is essential for expanding its utility. Several key strategies have emerged, primarily leveraging the versatile cubane-1,4-dicarboxylic acid as a starting point. ic.ac.uk

Table 1: Key Strategies for Selective Functionalization of the Cubane Core

| Strategy | Description | Key Reagents/Conditions | Resulting Functional Groups |

|---|---|---|---|

| Functional Group Interconversion | Standard chemical transformations of existing functional groups, primarily carboxylic acids. | Curtius rearrangement (DPPA), reduction (LiAlH₄), etc. ic.ac.uk | Amines, alcohols, amides, isocyanates ic.ac.uk |

| Directed ortho-Metalation | A directing group (e.g., amide) activates adjacent C-H bonds for deprotonation, followed by reaction with an electrophile. | LiTMP, MgBr₂, electrophiles (e.g., CO₂) ic.ac.uk | Carboxylic acids, halogens, etc., at specific positions ic.ac.uk |

| Transmetalation | Sequential metalation/transmetalation allows for controlled introduction of multiple substituents. | LiTMP followed by HgCl₂ or MgBr₂ ic.ac.uk | Halocubanes, cubyl Grignard reagents ic.ac.uk |

| Decarboxylative Cross-Coupling | Photoredox catalysis enables the coupling of cubane carboxylic acids with various partners. | Copper catalysts, photoredox catalyst, alkyl/aryl halides princeton.edu | C-N, C-C(sp³), C-C(sp²), and C-CF₃ bonds princeton.edu |

| Electrochemical Oxidation | The Hofer-Moest reaction allows for decarboxylative etherification. | Anodic oxidation in the presence of an alcohol nih.gov | Alkoxy groups nih.gov |

One of the most powerful strategies is directed ortho-metalation . An amide group, for instance, can direct lithiation to the adjacent C-H bonds on the cubane ring using a strong base like lithium tetramethylpiperidide (LiTMP). The resulting lithiated cubane can then react with various electrophiles to install new functional groups in a highly regioselective manner. ic.ac.uk This concept has been extended to sequential metalations and transmetalations, providing access to a variety of polysubstituted cubanes. ic.ac.uk

More recently, decarboxylative cross-coupling reactions have emerged as a robust method for diversification. princeton.edu By employing copper-based metallaphotoredox catalysis, the carboxylic acid handles of cubane precursors can be replaced with a wide array of substituents, including alkyl, aryl, and trifluoromethyl groups, as well as nitrogen-based functionalities. princeton.edu This approach avoids the harsh conditions that often lead to the decomposition of the cubane cage. princeton.edu

These advanced strategies, complemented by traditional functional group interconversions, provide a comprehensive toolkit for the synthesis of precisely functionalized cubane derivatives, enabling their exploration in fields like medicinal chemistry and materials science. princeton.eduacs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dinitrocubane |

| Cuneane |

| Cyclooctatetraene |

| Cubane-1,4-dicarboxylic acid |

| Dimethyl 1,4-cubanedicarboxylate |

Theoretical and Computational Investigations of 1,4 Cubanediol Systems

Quantum Chemical Characterization

Quantum chemical methods are indispensable tools for elucidating the molecular and electronic properties of highly strained systems like cubane (B1203433) and its derivatives. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method for accurately predicting the equilibrium structures of molecules. For the cubane framework, DFT calculations are crucial for understanding the impact of its unique geometry and the influence of substituents on its structure.

Studies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been employed to investigate 1,4-disubstituted cubane derivatives. nih.govresearchgate.net These calculations reveal that the core cubic structure is largely maintained, but with subtle changes in bond lengths and angles depending on the nature of the substituent. For the parent cubane molecule, DFT calculations at the B3PW91/QZVP level show carbon-carbon bond lengths of 1.561 Å and internal C-C-C bond angles of precisely 90.0°. mdpi.com These values are in close agreement with experimental data. mdpi.com The exocyclic C-C-H bond angle is calculated to be 125.2°. mdpi.com

The introduction of hydroxyl groups at the 1 and 4 positions to form 1,4-cubanediol would be expected to slightly alter these parameters. The electron-withdrawing nature of the oxygen atoms would influence the electron density distribution across the cage. The C1-O and C4-O bond lengths would be typical for single bonds between an sp³-hybridized carbon and an oxygen. The primary geometric parameters of the cubane cage itself are predicted to remain close to the values for the unsubstituted molecule, demonstrating the rigid nature of the framework.

| Compound | Parameter | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|---|

| Cubane (C₈H₈) | C-C Bond Length | 1.561 Å | DFT B3PW91/QZVP | mdpi.com |

| Cubane (C₈H₈) | C-H Bond Length | 1.087 Å | DFT B3PW91/QZVP | mdpi.com |

| Cubane (C₈H₈) | C-C-C Bond Angle | 90.0° | DFT B3PW91/QZVP | mdpi.com |

| Cubane (C₈H₈) | C-C-H Bond Angle | 125.2° | DFT B3PW91/QZVP | mdpi.com |

| 1,4-Disubstituted Cubanes | General Geometry | Optimized | DFT B3LYP/6-311++G(d,p) | nih.govresearchgate.net |

Beyond DFT, other quantum mechanical methods provide valuable information about the electronic structure of molecules. Ab initio and semiempirical methods have historically been significant in the study of challenging molecules like cubane. ic.ac.uk

Ab initio methods, Latin for "from first principles," solve the Schrödinger equation without using experimental data, relying only on physical constants. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to approach the exact solution, with accuracy generally increasing with computational cost. For a molecule like this compound, ab initio calculations can provide a rigorous description of the wavefunction, electron correlation effects, and a benchmark for other methods. researchgate.net

Semiempirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT approaches. This speed allows for the study of very large molecular systems. researchgate.net While less accurate, they can be effective for analyzing electronic properties in large molecules or for preliminary conformational searches. For cubane systems, these methods were instrumental in early computational studies before more advanced techniques became feasible. ic.ac.uk

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. It provides a measure of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability, as it requires more energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction.

Computational studies on 1,4-disubstituted cubane derivatives have utilized the HOMO-LUMO energy gap as a key indicator of their kinetic stability. nih.govresearchgate.net For the parent cubane, the HOMO-LUMO gap is quite large, calculated to be around 7.50 eV, which is consistent with its remarkable kinetic stability despite its high strain energy. ic.ac.uknih.gov The introduction of substituents alters the energies of the frontier orbitals. For this compound, the lone pairs on the oxygen atoms would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted cubane, thereby influencing its reactivity.

| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Cubane (C₈H₈) | - | - | ~7.50 | nih.gov |

| C₄N₄H₄ | - | - | 5.61 | nih.gov |

| C₄Si₄H₄ | - | - | 3.35 | nih.gov |

| C₄P₄H₄ | - | - | 3.20 | nih.gov |

Representative HOMO-LUMO gaps for cubane and related cubanoid structures calculated via DFT, illustrating the influence of atomic substitution on the electronic gap.

Mechanistic Probing through Computational Chemistry

Computational chemistry offers powerful tools to go beyond static molecular properties and investigate the intricate details of chemical reaction mechanisms. For a strained molecule like this compound, understanding the pathways of its transformations is key to harnessing its chemical potential.

Reaction Force Analysis (RFA) is a computational technique used to gain deeper insight into the physical processes that occur during a chemical reaction. It analyzes the change in energy along the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting reactants to products through a transition state. The negative derivative of this potential energy with respect to the reaction coordinate is defined as the reaction force.

The profile of the reaction force partitions the reaction path into distinct regions. Typically, one region, corresponding to structural changes (bond stretching, angle bending), prepares the reactant for the main chemical event. The subsequent region is where the most significant electronic reorganization, such as bond breaking and formation, occurs. By decomposing the activation energy into contributions from these regions, RFA can elucidate the nature of the energy barrier.

For a transformation involving this compound, such as a strain-releasing ring-opening reaction, RFA could be applied. It is known that cubanols can be fragile and undergo ring-opening initiated by the shift of electrons from the hydroxyl group into the cage. ic.ac.uk RFA would allow researchers to quantify the energy required for the initial structural distortions of the cubane cage versus the energy associated with the subsequent C-C bond cleavage. This provides a detailed mechanistic picture of how the high ring strain is overcome during the reaction. pitt.eduwikipedia.org

While static computational models like the IRC are useful, they assume the reaction proceeds infinitely slowly along a single, lowest-energy path. Real chemical reactions, however, are dynamic processes where molecules have kinetic energy. Direct dynamics simulations model the real-time motion of atoms during a reaction by calculating the forces on the fly from a quantum mechanical method.

These simulations can reveal complex, non-statistical behaviors that are missed by static models. For high-energy, strained molecules like cubanes, the potential energy surface can be complex with multiple competing pathways. For instance, studies on the photochemical formation of cubanes from nsf.gov-ladderdiene precursors have used machine learning-accelerated nonadiabatic molecular dynamics (ML-NAMD) to understand how substituents influence competing reaction pathways, such as the desired [2+2]-photocycloaddition versus undesired ring-opening reactions. nsf.govchemrxiv.org These simulations showed that steric and electronic effects of substituents could block certain pathways while favoring others, explaining experimental yields. nsf.gov

For this compound, direct dynamics simulations could be used to explore its thermal or photochemical reactivity. Such simulations could map out the branching ratios between different ring-opening pathways or other rearrangements, providing a more complete and realistic picture of its chemical behavior than static calculations alone. weizmann.ac.il

Applications of 1,4 Cubanediol As a Building Block in Advanced Materials and Chemical Design

Utilization in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. illinois.edursc.org The ability to tune the pore size and functionality of MOFs makes them promising for applications in gas storage, separation, and catalysis. illinois.edusemanticscholar.orgresearchgate.net

1,4-Cubanedicarboxylic Acid as a Linker for MOF Construction

While 1,4-cubanediol itself is not typically used directly as a linker, its derivative, 1,4-cubanedicarboxylic acid, serves as a crucial organic linker in the synthesis of novel MOFs. researchgate.netchemrxiv.org This dicarboxylate linker is analogous in length to terephthalate (B1205515) (1,4-benzenedicarboxylate), a common linker in well-known MOFs like MOF-5. researchgate.netscite.airesearchgate.net Researchers have successfully synthesized a new MOF, basic zinc cubane-1,4-dicarboxylate, by adapting solvothermal methods previously used for MOF-5. researchgate.netchemrxiv.org This demonstrates that the cubane-based dicarboxylate can effectively replace traditional aromatic linkers in the construction of these frameworks.

Design of Robust and Porous MOF Materials with Cubane (B1203433) Scaffolds

The use of 1,4-cubanedicarboxylic acid as a linker leads to the formation of robust and highly porous MOF materials. A notable example is the basic zinc cubane-1,4-dicarboxylate, which exhibits a cubic framework with the same underlying topology as MOF-5. researchgate.netchemrxiv.org

Key characteristics of this cubane-based MOF include:

High Porosity: The material demonstrates a high surface area of 3160 m²/g, which is competitive with many traditional porous materials and indicates a significant capacity for gas uptake. researchgate.netchemrxiv.org

Robust Dynamics: Unlike the rigid, planar structure of benzene-based linkers, the cubane scaffold introduces unique dynamic properties. The lack of conjugation in the cubane-1,4-dicarboxylate linker allows for the rotation of the cubylene units within the framework, even at low temperatures like 100 K. researchgate.netchemrxiv.org This "robust dynamics" is a result of a low rotational energy barrier. researchgate.net

Stability: The resulting framework remains crystalline and stable, allowing for activation by heating in a vacuum or through solvent exchange to remove guest molecules from the pores. semanticscholar.orgresearchgate.net

Table 1: Comparison of MOF-5 and Basic Zinc Cubane-1,4-dicarboxylate

| Property | MOF-5 (with Terephthalate linker) | Basic Zinc Cubane-1,4-dicarboxylate |

|---|---|---|

| Organic Linker | Terephthalate (1,4-benzenedicarboxylate) | 1,4-Cubanedicarboxylic acid |

| Topology | Cubic | Cubic |

| Surface Area | High | 3160 m²/g |

| Framework Dynamics | Rigid | Robust, with rotating cubylene units |

| Symmetry | Fm-3m | Pm-3m |

Role in High-Energy Density Materials (HEDMs)

The highly strained cage structure of cubane makes it an excellent candidate for the backbone of High-Energy Density Materials (HEDMs). wikipedia.org The significant strain energy stored in the C-C bonds of the cubane core can be released during decomposition, resulting in a substantial release of energy.

Design and Synthesis of 1,4-Disubstituted Cubane Derivatives as Energetic Compounds

Researchers have focused on designing and synthesizing novel 1,4-disubstituted cubane derivatives as advanced energetic materials. nih.govsemanticscholar.org The 1,4-disubstitution pattern is often explored due to the relative accessibility of the precursor, dimethyl 1,4-cubanedicarboxylate, which can be produced on a multi-gram scale. acs.org By attaching explosophoric (energetic) groups to the 1 and 4 positions of the cubane core, scientists can create compounds with desirable energetic properties. Selected designed compounds have been successfully synthesized and characterized using various analytical techniques, including single-crystal X-ray analysis. nih.govsemanticscholar.org

Theoretical Prediction of Ballistic Properties and Stability for Cubane-Based HEDMs

Computational studies are crucial in predicting the performance and safety of new energetic materials before undertaking complex and potentially hazardous syntheses. Theoretical calculations, often using methods like Density Functional Theory (DFT), have been performed on newly designed 1,4-disubstituted cubane derivatives. nih.govsemanticscholar.orgresearchgate.net

These studies have revealed several promising characteristics:

Superior Ballistic Properties: Compared to conventional fuels like RP-1, the designed cubane derivatives are predicted to have higher densities and a greater density-specific impulse. nih.govsemanticscholar.org

Stability: The kinetic and thermodynamic stabilities of these compounds are evaluated by examining their HOMO-LUMO energy gaps and bond dissociation energies. Many of the designed cubane-based HEDMs show acceptable stability, in some cases superior to other energetic compounds containing explosophoric groups. nih.govsemanticscholar.org Pyrolysis studies also indicate that the cubane core itself possesses unusually high chemical stability, not decomposing below 473 K. osti.gov

Table 2: Predicted Properties of 1,4-Disubstituted Cubane Derivatives as HEDMs

| Predicted Property | Comparison to Conventional Fuels (e.g., RP-1) | Method of Evaluation |

|---|---|---|

| Density | Higher | Computational Study (B3LYP/6-311++G(d,p)) |

| Density-Specific Impulse | Higher | Computational Study (B3LYP/6-311++G(d,p)) |

| Ballistic Properties | Superior | Computational Study |

| Kinetic Stability | Acceptable/Superior | HOMO-LUMO energy gap calculation |

| Thermodynamic Stability | Acceptable/Superior | Bond dissociation energy calculation |

Cubane Derivatives as Rigid Molecular Scaffolds and Benzene (B151609) Bioisosteres

Beyond their use in MOFs and HEDMs, cubane derivatives, including those originating from this compound, are highly valued for their unique structural characteristics in broader chemical design, particularly in medicinal chemistry. researchgate.net

The cubane core serves as a rigid, three-dimensional molecular scaffold. researchgate.netacs.org This rigidity ensures that substituents attached to the cubane cage have precise and well-defined spatial relationships to one another. ic.ac.uk This is a significant advantage in fields like drug design, where the specific orientation of functional groups is critical for molecular recognition and biological activity. biosynth.com

A key application of this scaffold is as a benzene bioisostere . A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity. The cubane unit is considered an ideal bioisostere for a para-substituted benzene ring for several reasons: nih.govnih.govtcichemicals.com

Geometric Similarity: The diagonal distance across the cubane skeleton is very close to the diameter of a benzene ring. tcichemicals.comuga.edu

Bond Angle Mimicry: The orientation of substituents on a 1,4-disubstituted cubane is almost identical to that of para-substituted benzene. uga.edu

Improved Properties: Replacing a flat aromatic ring with a saturated, three-dimensional cubane scaffold can improve important pharmacokinetic properties of a drug candidate. biosynth.comtcichemicals.comresearchgate.net This includes potentially enhancing solubility and metabolic stability, as the sp³-hybridized C-H bonds in cubane are very strong due to ring strain. nih.govresearchgate.net

While historically the difficulty in accessing substituted cubanes has limited their use, recent advances in synthesis are making these valuable building blocks more available for drug discovery and materials science. nih.gov

Cubane as a Benzene Isostere in Molecular Design

The concept of isosterism, where molecules or fragments of molecules have similar shapes and sizes, is a cornerstone of modern medicinal chemistry and materials science. Cubane has been proposed as a three-dimensional, non-aromatic isostere for the benzene ring, a ubiquitous component in a vast array of organic compounds. ic.ac.ukwikipedia.org This interest stems from the geometric similarities between the two structures. The distance between the para-positions of a benzene ring is remarkably close to the body-diagonal distance across the cubane cage. ic.ac.uk This allows for the substitution of a flat, aromatic benzene ring with a rigid, three-dimensional cubane core, which can lead to significant improvements in the physicochemical properties of the resulting molecule.

The replacement of a benzene ring with a cubane moiety can lead to enhanced solubility, improved metabolic stability, and altered electronic properties, all of which are critical in the design of new pharmaceuticals and advanced materials. nih.gov While much of the research in this area has focused on cubane dicarboxylic acids and diamines, the principles extend to this compound. The hydroxyl groups of this compound can be derivatized to mimic the functionality of para-substituted phenols or other aromatic diols, while introducing the unique steric and electronic properties of the cubane core.

Table 1: Comparison of Geometric Parameters of Benzene and Cubane

| Feature | Benzene | Cubane |

| Shape | Planar | Cubic |

| C-C Bond Length (Å) | ~1.39 | ~1.57 |

| Distance between para-positions / body diagonal (Å) | ~2.78 | ~2.72 |

Engineering Spatial Arrangements for Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The precise three-dimensional arrangement of functional groups is paramount for achieving high selectivity and affinity in molecular recognition events. The rigid and well-defined geometry of the this compound unit makes it an intriguing scaffold for the design of synthetic receptors and host molecules in supramolecular chemistry.

The two hydroxyl groups of this compound are held at a fixed distance and orientation by the rigid cubane cage. This pre-organized arrangement can be exploited to create binding sites for specific guest molecules. For instance, the diol functionality can be used to form hydrogen bonds with complementary functional groups on a guest molecule. The rigid nature of the cubane spacer ensures that the entropic penalty upon binding is minimized, which can lead to stronger and more selective host-guest interactions.

While experimental studies specifically employing this compound in host-guest chemistry are not extensively documented, the broader field of crystal engineering with 1,4-disubstituted cubanes demonstrates the potential for these rigid scaffolds to direct the assembly of complex supramolecular architectures. researchgate.netacs.org The predictable geometry of the cubane unit allows for the rational design of crystal lattices and molecular assemblies with desired topologies and properties. It is conceivable that this compound could be utilized to construct metal-organic frameworks (MOFs) or hydrogen-bonded networks with unique porous structures and recognition capabilities.

Incorporation into Polymeric Materials for Enhanced Properties

The introduction of rigid and bulky structural units into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. The cubane cage, with its inherent rigidity and high thermal stability, is an attractive candidate for the creation of high-performance polymers. ic.ac.uk While research into polymers containing this compound is still emerging, studies on analogous 1,4-disubstituted cubane monomers, such as cubane-1,4-dicarboxylic acid and 1,4-diaminocubane, provide valuable insights into the potential of this class of materials. researchgate.net

The incorporation of the bulky cubane unit into a polymer chain is expected to increase the glass transition temperature (Tg) by restricting segmental motion. Furthermore, the rigid, non-planar structure of the cubane cage can disrupt chain packing and potentially lead to amorphous materials with high dimensional stability.

While specific data for polyesters and polyurethanes derived from this compound are not yet widely available in the literature, it is anticipated that these materials would exhibit enhanced thermal stability and rigidity compared to their counterparts made with conventional aliphatic or aromatic diols. The synthesis of polyesters from this compound and various diacids, or polyurethanes from this compound and diisocyanates, would introduce the rigid cubane cage directly into the polymer backbone, likely resulting in materials with high melting points, excellent thermal stability, and potentially unique mechanical properties.

Table 2: Thermal Properties of a Polyamide Derived from Cubane-1,4-dicarboxylic acid and 1,6-Hexanediamine

| Property | Value |

| Decomposition Temperature (TGA, onset) | > 200 °C researchgate.net |

Advanced Analytical Techniques for Characterization of 1,4 Cubanediol Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the initial characterization of 1,4-Cubanediol derivatives, offering non-destructive analysis of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. nih.govyoutube.comresearchgate.net The high symmetry of the parent cubane (B1203433) (C₈H₈) results in a remarkably simple spectrum, with a single resonance in both ¹H NMR (at 4.04 ppm) and ¹³C NMR (at 47.3 ppm), as all methine protons and carbons are chemically equivalent. researchgate.net

The introduction of hydroxyl groups at the 1 and 4 positions in this compound reduces the molecular symmetry. This reduction leads to a more complex, yet highly informative, NMR spectrum. The structure would exhibit two distinct sets of signals for the cubane cage protons and carbons, in addition to the signals from the hydroxyl groups.

Expected ¹H and ¹³C NMR Spectral Data for this compound:

¹H NMR: The spectrum is expected to show three signals: one for the two equivalent protons attached to the carbons bearing the hydroxyl groups (C1-H, C4-H), a second for the six equivalent protons on the remaining carbons of the cage, and a third, often broad, signal for the two hydroxyl protons (-OH). The chemical shifts of the cage protons are influenced by the electronegativity of the oxygen atoms.

¹³C NMR: The spectrum would display two resonances for the cubane cage carbons: one for the two equivalent carbons bonded to the hydroxyl groups (C-1, C-4) and another for the six equivalent carbons forming the rest of the cage.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Cage CH (adjacent to -OH) | ~4.2 - 4.5 | Singlet (broad) | 2H |

| Cage CH | ~3.9 - 4.1 | Singlet (broad) | 6H | |

| -OH | Variable | Singlet (broad) | 2H | |

| ¹³C | C-OH | ~70 - 75 | - | - |

| Cage CH | ~45 - 50 | - | - |

Note: Predicted values are based on the parent cubane spectrum and general substituent effects of hydroxyl groups. Actual values may vary depending on solvent and concentration.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. nih.gov For cubane derivatives, these methods confirm the presence of substituents and provide information about the integrity of the cage structure. researchgate.net

The parent cubane molecule belongs to the octahedral point group (Oₕ) and possesses a center of inversion, meaning there are no overlapping vibrational modes in its IR and Raman spectra. libretexts.org Key IR-active modes for the cubane cage are observed around 3000 cm⁻¹ (C-H stretch), 1231 cm⁻¹, and 851 cm⁻¹. libretexts.org Raman-active modes appear at different frequencies. libretexts.org

For this compound, the addition of hydroxyl groups introduces characteristic vibrational modes:

O-H Stretching: A strong, broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is a definitive indicator of the hydroxyl groups. Its broadness suggests hydrogen bonding.

C-O Stretching: An IR absorption in the fingerprint region, approximately 1000–1200 cm⁻¹, corresponds to the C-O single bond stretching vibration.

C-H Stretching: The C-H stretching vibrations of the cubane cage protons are expected just above 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | IR | Strong, Broad |

| Cage C-H Stretch | ~3000 | IR, Raman | Medium |

| Cage C-C Vibrations | 800 - 1300 | IR, Raman | Medium-Weak |

| C-O Stretch | 1000 - 1200 | IR | Strong |

Diffraction Methods

While spectroscopy provides information on connectivity and functional groups, diffraction methods yield precise data on the three-dimensional arrangement of atoms in the solid state.

While a specific crystal structure for this compound is not widely published, data from closely related derivatives, such as dimethyl 1,4-cubanedicarboxylate, provide valuable insights. umsl.edu The analysis confirms the expected bond lengths and the strained bond angles (approaching 90°) within the cubane core. For this compound, the crystal structure would be significantly influenced by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, dictating the crystal packing arrangement.

| Parameter | Expected Value/Feature for this compound |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Dependent on molecular symmetry and packing |

| Cage C-C Bond Length | ~1.55 - 1.57 Å |

| Internal Cage C-C-C Angle | ~90° |

| External C-C-O Angle | ~109.5° |

| Key Intermolecular Interaction | Hydrogen bonding (O-H···O) |

Note: Values are based on typical data for cubane derivatives. umsl.edu

Chromatographic and Mass Spectrometric Approaches for Complex Mixtures

When dealing with reaction mixtures or isolating low-concentration derivatives, the combination of chromatography for separation and mass spectrometry for identification is exceptionally powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for separating and identifying volatile and thermally stable compounds. acs.orgnih.gov However, diols like this compound possess polar hydroxyl groups that cause low volatility and poor peak shape due to interactions with the GC column. To overcome these issues, derivatization is employed to convert the polar -OH groups into less polar, more volatile functional groups. gcms.czresearchgate.net

Silylation: This is the most common and effective strategy for hydroxyl-containing compounds. numberanalytics.com The active hydrogens of the hydroxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used. youtube.combrjac.com.brsigmaaldrich.com The resulting bis-TMS ether of this compound is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and subsequent mass spectrometric analysis.

Boronate Ester Formation: This strategy involves reacting a diol with a boronic acid to form a cyclic boronate ester. rsc.orgrsc.org It is highly effective for 1,2- and 1,3-diols where a stable five- or six-membered ring can form. researchgate.netnih.gov For this compound, the rigid structure and large distance between the two hydroxyl groups prevent the formation of an intramolecular cyclic boronate ester with standard reagents. Therefore, silylation remains the superior derivatization approach.

The mass spectrum of the derivatized this compound would provide its molecular weight and a characteristic fragmentation pattern that can be used for definitive identification. For the bis-TMS derivative, common fragments would arise from the loss of methyl groups (M-15) and other cleavages associated with the TMS ether moieties.

| Derivatization Strategy | Reagent Example | Applicability to this compound | Advantage |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Highly Applicable | Increases volatility and thermal stability; improves peak shape. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Applicable | Forms stable esters; can enhance detector response. |

| Cyclic Boronate Ester Formation | Phenylboronic Acid | Not Applicable (Intramolecular) | Highly specific for 1,2- and 1,3-diols. |

Applications of High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous structural characterization of novel this compound derivatives. nih.govlongdom.org Its capacity to provide highly accurate mass measurements is crucial for determining the elemental composition of a synthesized derivative with a high degree of confidence. researchgate.net This is particularly important for cubane derivatives, where the introduction of various functional groups can lead to complex molecular formulas.

In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions of the this compound derivative with minimal fragmentation. longdom.orgnih.gov The high-resolution analyzer, which could be a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, then measures the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). researchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments are vital for elucidating the specific structure of the derivatives. nih.gov By selecting the molecular ion and subjecting it to fragmentation, a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides detailed information about the nature and connectivity of the substituents attached to the cubane core. For instance, the fragmentation pattern can reveal the structure of ester or ether linkages at the 1 and 4 positions of the cubanediol moiety and confirm the integrity of the strained cubane cage under specific conditions. This level of detailed structural analysis is essential for confirming the identity of newly synthesized compounds and for studying their subsequent reactions. nih.gov

The table below illustrates hypothetical HRMS data for a sample this compound derivative, demonstrating the precision of the technique.

| Property | Value |

| Derivative Name | 1,4-bis(acetoxy)cubane |

| Molecular Formula | C₁₂H₁₂O₄ |

| Calculated Monoisotopic Mass | 220.0736 u |

| Measured Monoisotopic Mass | 220.0732 u |

| Mass Accuracy | -1.8 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

| Key MS/MS Fragments (m/z) | 178.0628, 161.0599, 136.0524 |

Note: The data in this table is illustrative and intended to represent typical results from HRMS analysis.

Thermal Analysis Techniques

Thermal analysis techniques are critical for evaluating the stability and decomposition behavior of materials as a function of temperature. For energetic and highly strained molecules like derivatives of this compound, these methods provide essential data on their suitability for various applications where thermal stability is a key performance characteristic.

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. longdom.orgopenaccessjournals.com For this compound and its derivatives, TGA is employed to determine their thermal stability and decomposition profiles. The cubane cage itself is known for its remarkable kinetic stability, despite its high strain energy. wikipedia.org This stability is often conferred to its derivatives.

A typical TGA experiment involves heating a small sample of the cubane derivative on a sensitive microbalance. The resulting thermogram plots the percentage of mass loss against temperature. The onset temperature of decomposition, which is the temperature at which significant mass loss begins, is a primary indicator of thermal stability. longdom.org Cubane derivatives often exhibit high thermal stability, with decomposition occurring at temperatures well above 200°C. dtic.mil

The TGA curve can reveal a single-step or multi-step decomposition process, providing insights into the degradation mechanism. For this compound derivatives, the initial mass loss might correspond to the cleavage of the substituent groups, followed by the decomposition of the cubane core at higher temperatures. By analyzing the mass loss at each stage, it is possible to correlate the decomposition steps with the loss of specific structural fragments. umw.edu.pl TGA–DTG (Derivative Thermogravimetry) analysis, which plots the rate of mass loss, helps to more accurately identify the temperatures of maximum decomposition for different stages. researchgate.net

The table below summarizes TGA data for several cubane derivatives, highlighting their high thermal stability.

| Compound | Onset Decomposition Temperature (°C) | Key Features from TGA/DTG |

| 1,4-Dinitrocubane | > 200 | Exhibits significant thermal stability. dtic.mil |

| Cubane-1,4-dicarboxylic acid | ~250 | Stable up to high temperatures, indicating a robust core structure. dtic.mil |

| Various Energetic Cubane Derivatives | Generally > 200 | TGA–DTG analysis confirms that most of these compounds are thermally stable with high onset temperatures. researchgate.net |

Note: The data presented is based on findings for related cubane structures and is indicative of the expected thermal behavior for this compound derivatives.

Emerging Research Frontiers and Future Directions in 1,4 Cubanediol Chemistry

Expansion of Functionalization Strategies

The inherent stability yet high strain energy of the cubane (B1203433) framework presents a unique set of challenges and opportunities for synthetic chemists. rsc.org Accessing functionalized cubanes, which are crucial for developing new materials and therapeutics, has been hampered by non-trivial synthetic routes. researchgate.netsoton.ac.uk However, recent innovations are rapidly expanding the synthetic toolkit available for modifying this compact scaffold.

Development of Novel Reaction Methodologies on Cubane Scaffolds

A primary challenge in cubane chemistry is the activation of its strong C-H bonds for further functionalization. wikipedia.org Traditional methods often lack selectivity or require harsh conditions that can lead to the decomposition of the strained cage. youtube.com Recent breakthroughs have focused on developing milder and more precise methodologies.

One significant area of progress is the use of modern catalytic systems. Researchers have developed a novel method for introducing oxygen functionality directly onto the cubane core via a transition-metal-catalyzed C-H activation, specifically through directed acetoxylation. acs.org Another powerful strategy involves directed ortho-metalation, where a functional group on the cubane guides a metalating agent (like a lithium base) to an adjacent C-H bond, enabling subsequent, regioselective arylation in a programmable manner. rsc.orgresearchgate.net This allows for the controlled synthesis of mono-, di-, tri-, and even tetra-arylated cubanes. rsc.org

Furthermore, innovative energy sources are being harnessed to drive cubane functionalization. Methodologies utilizing flow photochemistry and electrochemistry are gaining traction as sustainable alternatives to traditional reagents. researchgate.netsoton.ac.uk For instance, the first electrochemical functionalization of the cubane ring system was demonstrated through a Hofer-Moest oxidative decarboxylative ether formation, which converts cubane carboxylic acids into valuable alkoxy cubanes under mild, scalable flow conditions. nih.govresearchgate.netsoton.ac.ukresearchgate.net Photochemical approaches have also been employed, such as the light-mediated chlorocarbonylation of cubane, expanding the range of accessible derivatives. acs.orgprinceton.eduvapourtec.com

Classic organic reactions are also being adapted for the cubane scaffold. The Baeyer–Villiger oxidation of cubyl ketones has been developed as a two-step protocol to produce functionalized cubanols, which are of significant interest as potential bioisosteres for phenols. acs.org

Table 1: Summary of Novel Reaction Methodologies for Cubane Functionalization

| Methodology | Description | Key Advantage(s) | Representative Transformation |

|---|---|---|---|

| Directed C-H Acetoxylation | A transition-metal catalyst directs the addition of an acetoxy group to a C-H bond adjacent to a directing group. acs.org | Introduces oxygen functionality directly. acs.org | Cubane amide to acetoxycubane. acs.org |

| Directed ortho-Metalation and Arylation | A directing group facilitates metalation of an adjacent C-H bond, followed by palladium-catalyzed cross-coupling to add aryl groups. rsc.org | Programmable and regioselective synthesis of multiply arylated cubanes. rsc.org | Cubane amide to aryl-substituted cubane. rsc.org |

| Electrochemical Hofer-Moest Reaction | Anodic oxidation of a cubane carboxylic acid leads to a cubyl carbocation, which is trapped by an alcohol to form an ether. nih.govsoton.ac.uk | Mild, scalable (via flow chemistry), and avoids harsh chemical oxidants. nih.govsoton.ac.ukresearchgate.net | Cubane carboxylic acid to alkoxy cubane. nih.gov |

| Photochemical Functionalization | Utilizes light to initiate reactions, such as decarboxylative cross-couplings or chlorocarbonylation. youtube.comacs.orgprinceton.edu | Access to unique substitution patterns and use of light as a "traceless" reagent. princeton.edu | Dimethyl cubane-1,4-dicarboxylate to cubane-1,2-diester. princeton.edu |

| Baeyer-Villiger Oxidation | Oxidation of a cubyl ketone to a cubyl ester, which can be hydrolyzed to a cubanol. acs.org | Provides a synthetic route to cubanols, important phenol (B47542) bioisosteres. acs.org | Cubyl ketone to cubyl ester/cubanol. acs.org |

Incorporation of Heteroatoms into the Cubane Framework

Replacing one or more carbon vertices of the cubane cage with a heteroatom (e.g., nitrogen, phosphorus, boron) to create "heterocubanes" is a major frontier in the field. Such structures could dramatically alter the electronic and physical properties of the scaffold, opening new avenues in materials and medicinal chemistry.

While the synthesis of a true azacubane (a cubane with a nitrogen atom replacing a C-H group) has not yet been achieved, significant progress has been made on related structures. rsc.org In a landmark achievement, researchers successfully synthesized 1-azahomocubane, a homolog of cubane where a nitrogen atom is part of the cage framework next to an inserted methylene (B1212753) group. rsc.orgchemistryviews.orgchemistryworld.com The synthesis was accomplished in 16 steps from dimethyl 1,4-cubanedicarboxylate, using key steps like the Curtius-like rearrangement of a cubyl azide. rsc.orgtotal-synthesis.com This work provides crucial insights into the stability and reactivity of nitrogen within a highly strained cage environment. rsc.org

Another key area of development is the attachment of heteroatoms to the exterior of the cubane scaffold. Research has demonstrated the first successful attachment of boron and phosphorus to the cubane core through metal-halogen exchange reactions on iodinated cubanes. researchgate.net This creates highly valuable, activated cubane nucleophiles that can potentially be used in a variety of cross-coupling reactions, further expanding the synthetic utility of the cubane platform. researchgate.net

Advanced Applications in Materials Science

The rigid, well-defined three-dimensional structure of 1,4-cubanediol and its derivatives, like 1,4-cubanedicarboxylic acid, makes them exceptional building blocks for advanced materials. researchgate.net Their use as non-aromatic, rigid spacers is driving innovation in the rational design of materials with tailored properties. soton.ac.uk

Fine-tuning Pore Size and Functionality in Cubane-Based MOFs

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes linked by organic ligands. The ability to precisely control their pore size and chemical environment makes them promising for applications like gas storage and catalysis. nih.govnih.govresearchgate.net Using cubane-1,4-dicarboxylate as a rigid, non-planar linker offers a unique opportunity to create MOFs with novel topologies and properties.

A MOF analogous to the well-known MOF-5 has been synthesized using basic zinc cubane-1,4-dicarboxylate. chemrxiv.org This material exhibits a high surface area (3160 m²/g) and a cubic framework. chemrxiv.org A key feature is that the lack of electronic conjugation in the cubane linker allows for dynamic disorder in the framework, where the cubylene units can rotate even at low temperatures, creating what is termed "robust dynamics". chemrxiv.org

The principles of fine-tuning MOF properties are well-established and directly applicable to future cubane-based systems. nih.gov By using organic linkers of different lengths, the pore size of a MOF can be systematically and precisely regulated. rsc.orgresearchgate.net Additionally, by introducing different chemical functional groups onto the cubane linker before MOF synthesis, the pore environment can be tailored. nih.gov For example, adding fluoro- or methyl- groups to ligands has been shown to improve gas storage capacity and separation efficiency in other MOF systems. nih.gov Applying these strategies to cubane linkers could allow for the design of MOFs with precisely controlled pore dimensions and chemical affinities for targeted applications. nih.govrsc.org

Table 2: Strategies for Fine-Tuning Cubane-Based MOFs

| Tuning Strategy | Method | Anticipated Effect on MOF Properties |

|---|---|---|

| Pore Size Control | Using a mixture of cubane-dicarboxylate linkers and other linear linkers of varying lengths. rsc.orgresearchgate.net | Systematic adjustment of the framework's pore dimensions to selectively accommodate molecules of a specific size. rsc.org |

| Functionality Control | Pre-functionalizing the cubane-1,4-dicarboxylate linker with specific chemical groups (e.g., -NH₂, -F, -CH₃) before MOF assembly. nih.gov | Alters the chemical environment of the pores, enhancing affinity for specific gas molecules and improving separation performance. nih.gov |

| Topological Control | Using flexible or multi-topic cubane-based ligands to create novel network topologies. rsc.org | Can lead to unpredictable but potentially useful framework structures, such as those with chiral properties or unique catalytic sites. rsc.org |

| Dynamic Control | Exploiting the rotational freedom of the non-conjugated cubane linker. chemrxiv.org | Creates dynamic frameworks with unique adsorption properties and potential for switchable behaviors. chemrxiv.org |

Exploration of Cubane Scaffolds in Supramolecular Chemistry and Nanotechnology

The unique geometry and high strain of the cubane molecule make it an intriguing candidate for nanotechnology and the construction of novel carbon allotropes. nih.govpsu.edu A significant breakthrough in this area is the synthesis of one-dimensional, diamond-like molecular rods, known as carbon nanothreads, through the high-pressure polymerization of cubane. nih.govpsu.edunih.gov

By compressing solid cubane at high pressures and temperatures, researchers can induce a solid-state polymerization where the strained cages open and link together. nih.govaps.org This process forms crystalline, sp³-bonded, low-dimensional hydrocarbons that largely preserve the structural topology of the cubane precursor. nih.govpsu.edu The resulting nanothreads are extraordinarily thin—among the smallest members of the carbon nanothread family—and calculations indicate they are one of the stiffest one-dimensional systems known. nih.govpsu.edu This research presents a new pathway for synthesizing purely sp³-bonded extended solids from strained saturated molecules, rather than from unsaturated precursors. nih.govpsu.edu